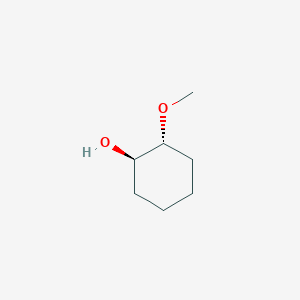

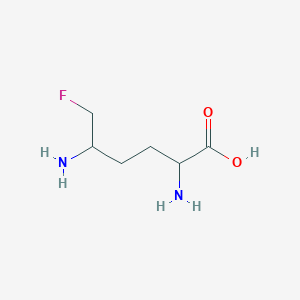

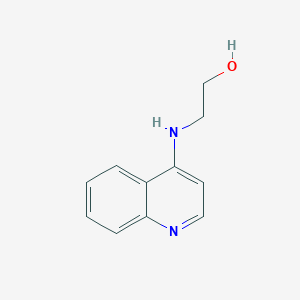

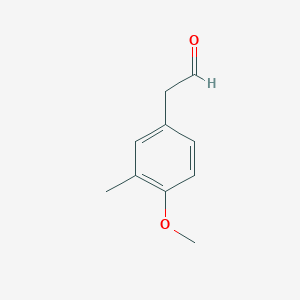

4-(2-Hydroxyethyl)aminoquinoline

准备方法

合成路线和反应条件: 肌醇烟酸酯可以通过肌醇与烟酸的酯化反应合成。一种方法涉及在非水相催化反应中使用脂肪酶。 该过程包括叔丁醇脱水、分子筛活化以及使用固定化脂肪酶Novozyme435催化反应 .

工业生产方法: 肌醇烟酸酯的工业生产通常涉及湿法制粒技术,以生产口崩片。 该方法包括使用填充剂、渗透增强剂、崩解剂、润滑剂和矫味剂,以确保快速崩解和良好的口感 .

化学反应分析

反应类型: 肌醇烟酸酯主要经历水解反应。 摄入后,它会缓慢地被血浆酯酶水解,释放游离烟酸和肌醇 .

常用试剂和条件: 肌醇烟酸酯的水解在血浆酯酶的存在下发生,持续时间超过 48 小时 。 对于第一个酯键来说,酶促水解比后续键慢 .

主要形成的产物: 肌醇烟酸酯水解形成的主要产物是烟酸和肌醇 .

科学研究应用

肌醇烟酸酯在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。

化学: 肌醇烟酸酯被用作模型化合物来研究酯化和水解反应。 它缓慢的水解速率使其成为研究缓释机制的理想候选者 .

生物学: 肌醇烟酸酯参与多种生化途径,包括细胞信号传导和代谢过程。 它在脂类代谢调节中起作用,并已被研究其对血清脂质的潜在影响 .

医学: 肌醇烟酸酯被用作血管扩张剂和膳食补充剂中的烟酸来源。 它在欧洲以“Hexopal”的名称被用于治疗重度间歇性跛行和雷诺现象的症状 。 它还被研究其对血清脂质的潜在有益影响,以及在治疗高脂血症中的应用 .

工业: 肌醇烟酸酯被用于制药行业生产膳食补充剂和药物。 它缓慢释放烟酸的能力使其成为设计用于最大限度地减少脸红等副作用的配方的宝贵成分 .

作用机制

肌醇烟酸酯通过其酯键的缓慢水解发挥其作用,将烟酸和肌醇释放到血液中。 烟酸在许多代谢过程中起着至关重要的作用,包括脂类代谢调节和血管扩张 。 烟酸的缓慢释放有助于减少通常与烟酸相关的脸红效应 .

分子靶标和途径: 烟酸靶向 G 蛋白偶联受体 GPR109A,该受体参与脂类代谢调节和抗炎反应 。 肌醇参与细胞信号传导途径,包括磷脂酰肌醇循环,该循环在细胞过程(如生长和分化)中起作用 .

相似化合物的比较

属性

IUPAC Name |

2-(quinolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-7-13-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,14H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWTWUMJZEMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443690 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-25-9 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)